molecular formula C14H13NO5S B6411044 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261917-46-7

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411044
CAS RN: 1261917-46-7
M. Wt: 307.32 g/mol
InChI Key: KISSAXMPIMQIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, also known as MSA-PA, is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. It has a wide range of applications in both scientific research and laboratory experiments. In

Mechanism of Action

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is an inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA. By inhibiting the enzyme, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be used to study the effects of drugs on DNA synthesis. In addition, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% can also be used to study the effects of drugs on other biochemical pathways, such as those involved in cell signaling and metabolism.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to have a range of biochemical and physiological effects, including the inhibition of the enzyme thymidine kinase, the inhibition of the enzyme adenylate cyclase, and the inhibition of the enzyme phosphodiesterase. In addition, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has also been shown to have anti-inflammatory, antioxidant, and antifungal activities.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be used in a variety of experiments. Additionally, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is highly soluble in water, making it easy to work with in aqueous solutions. However, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has some limitations, such as its low solubility in organic solvents and its instability in the presence of acids and bases.

Future Directions

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has many potential applications in the fields of drug discovery, biochemistry, and medical research. In the future, it could be used to study the effects of drugs on a variety of biochemical pathways and to develop new drugs with improved efficacy and safety profiles. Additionally, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% could be used to study the effects of drugs on gene expression and to develop new treatments for a variety of diseases. Finally, 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% could be used to study the effects of drugs on the immune system and to develop new treatments for autoimmune diseases.

Synthesis Methods

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be synthesized by reacting 4-methoxyphenylacetic acid and 3-methylsulfonyl-2-hydroxybenzylamine in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an aqueous solution at a temperature of 80-100°C for several hours. The reaction yields 2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as the final product, with a purity of 95%.

Scientific Research Applications

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics and the investigation of biochemical pathways. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the human body.

properties

IUPAC Name

2-hydroxy-4-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-21(19,20)15-11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8,15-16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISSAXMPIMQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692064
Record name 3-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261917-46-7
Record name 3-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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